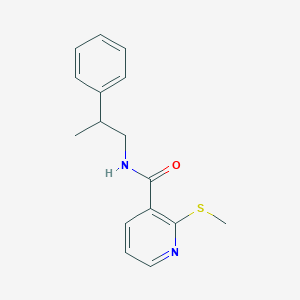
2-(methylsulfanyl)-N-(2-phenylpropyl)pyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(methylsulfanyl)-N-(2-phenylpropyl)pyridine-3-carboxamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as MS-8, and it has been shown to have a variety of biochemical and physiological effects. In
科学研究应用
MS-8 has been studied for its potential applications in scientific research. One area of research is in the field of neuroscience, where it has been shown to have an effect on the activity of certain neurotransmitters. Specifically, MS-8 has been shown to increase the release of dopamine and norepinephrine in the brain. This makes it a potentially useful tool for studying the role of these neurotransmitters in various behaviors and disorders.
Another area of research is in the field of cancer biology. MS-8 has been shown to have an inhibitory effect on the growth of certain cancer cell lines. This makes it a potential candidate for further study as a cancer treatment.
作用机制
The mechanism of action of MS-8 is not fully understood. However, it is believed to work by inhibiting the reuptake of dopamine and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, which can have a variety of effects on behavior and physiology.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MS-8 are varied. In addition to its effects on neurotransmitter levels, it has been shown to have an effect on the activity of certain enzymes and ion channels. It has also been shown to have an effect on blood pressure and heart rate.
实验室实验的优点和局限性
One advantage of using MS-8 in lab experiments is its specificity for dopamine and norepinephrine. This makes it a useful tool for studying the role of these neurotransmitters in various behaviors and disorders. However, one limitation is its low yield in the synthesis process, which can make it difficult to obtain in large quantities for experiments.
未来方向
There are several future directions for research on MS-8. One area of research is in the development of more efficient synthesis methods for this compound. Another area of research is in the study of its potential applications in cancer treatment. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on behavior and physiology.
Conclusion:
2-(methylsulfanyl)-N-(2-phenylpropyl)pyridine-3-carboxamide, or MS-8, is a chemical compound that has been studied for its potential applications in scientific research. It has been shown to have an effect on neurotransmitter levels, as well as on the activity of certain enzymes and ion channels. While it has potential as a tool for studying the role of dopamine and norepinephrine in various behaviors and disorders, further research is needed to fully understand its mechanism of action and potential applications in cancer treatment.
合成方法
The synthesis of 2-(methylsulfanyl)-N-(2-phenylpropyl)pyridine-3-carboxamide involves several steps. The first step is the reaction of 2-aminopyridine with 2-bromoacetophenone to form an intermediate product. This intermediate is then reacted with potassium thioacetate to form the final product, MS-8. The yield of this reaction is typically around 50%.
属性
IUPAC Name |
2-methylsulfanyl-N-(2-phenylpropyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c1-12(13-7-4-3-5-8-13)11-18-15(19)14-9-6-10-17-16(14)20-2/h3-10,12H,11H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZISSIHTYRBJQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=C(N=CC=C1)SC)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl 5-hydroxy-1-[3-(trifluoromethyl)phenyl]-1,2,3-triazole-4-carboxylate](/img/structure/B2571634.png)
![9-Methyl-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2571636.png)
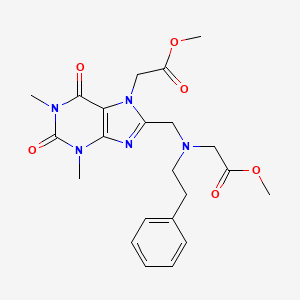
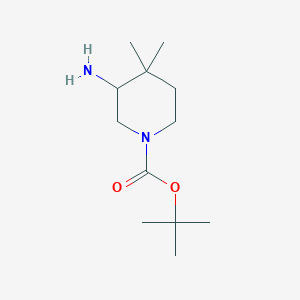
![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)propan-1-one](/img/structure/B2571639.png)

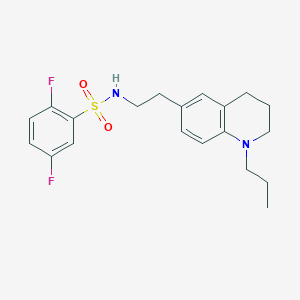
![Tert-butyl 9a-(aminomethyl)-1,3,4,6,7,9-hexahydropyrazino[2,1-c][1,4]oxazine-8-carboxylate](/img/structure/B2571646.png)
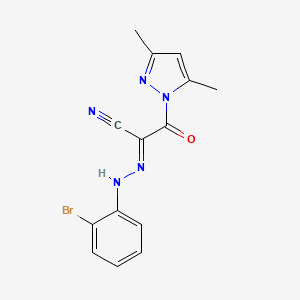

![(E)-N-(3-ethyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-2-(ethylsulfonyl)benzamide](/img/structure/B2571653.png)
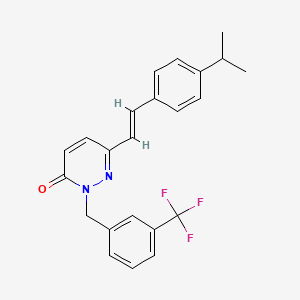

![2-(benzylthio)-5-(4-isopropylphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/no-structure.png)
